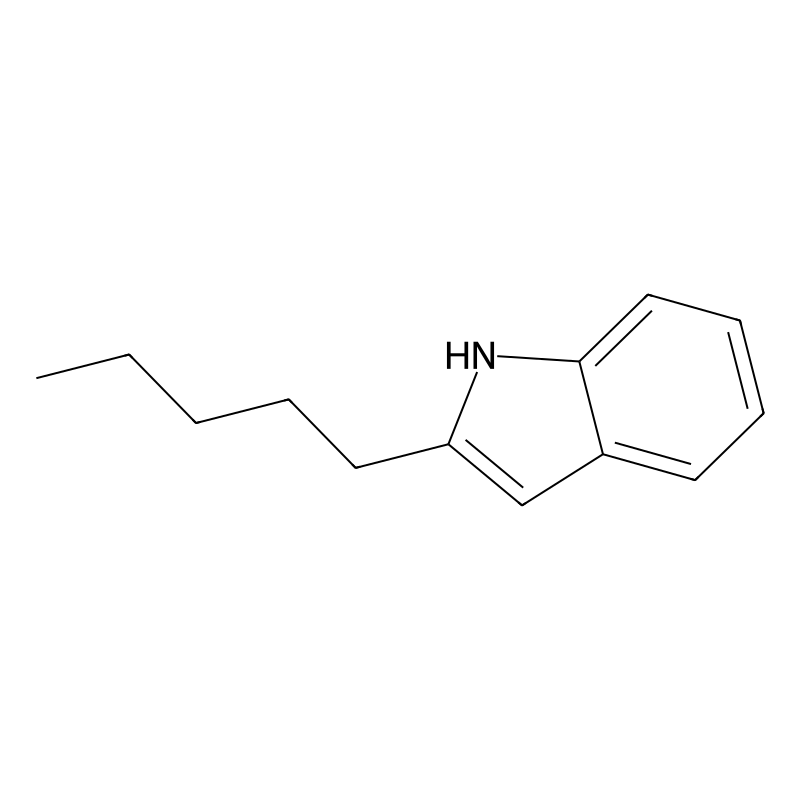

2-pentyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Pentyl-1H-indole is a derivative of indole, characterized by the presence of a pentyl group at the 2-position of the indole ring. Indole itself is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, making it an essential component in many natural and synthetic compounds. The presence of the pentyl group influences the physical and chemical properties of 2-pentyl-1H-indole, including its solubility and reactivity.

The chemistry of 2-pentyl-1H-indole is largely influenced by the indole framework. Key reactions include:

- Electrophilic Substitution: The most reactive position for electrophilic substitution in indoles is typically at the C3 position. In 2-pentyl-1H-indole, this reactivity can lead to various substituted derivatives depending on the electrophile used .

- Nitration and Halogenation: These reactions can occur at the C3 position as well, with halogenation often requiring immediate use due to the instability of the resulting products .

- Oxidation: The electron-rich nature of indoles allows for easy oxidation, which can transform 2-pentyl-1H-indole into various oxidized derivatives .

Indoles, including 2-pentyl-1H-indole, exhibit a range of biological activities. They are known for their roles in pharmacology, particularly as:

- Antimicrobial Agents: Many indole derivatives show significant antimicrobial properties .

- Neuroactive Compounds: Some studies suggest that compounds like 2-pentyl-1H-indole may influence neurotransmitter systems, potentially acting as anxiolytics or antidepressants .

The synthesis of 2-pentyl-1H-indole can be achieved through several methods:

- Fischer Indolization: This involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles .

- Palladium-Catalyzed Reactions: Modern synthetic approaches often employ palladium-catalyzed methods for constructing indole frameworks efficiently .

- Radical Coupling Methods: These methods utilize radical intermediates to form indoles from simpler precursors, allowing for diverse functionalization options .

2-Pentyl-1H-indole has several notable applications:

- Pharmaceuticals: As a building block in drug design, it contributes to the development of new therapeutic agents targeting various diseases.

- Agricultural Chemicals: Its derivatives may be explored for use in pesticides or herbicides due to their biological activity.

Research into the interactions of 2-pentyl-1H-indole with biological targets is ongoing. Studies often focus on:

- Receptor Binding: Investigating how this compound interacts with neurotransmitter receptors could elucidate its potential psychoactive effects.

- Enzyme Inhibition: Understanding its role in inhibiting specific enzymes may reveal pathways for therapeutic applications.

Several compounds share structural similarities with 2-pentyl-1H-indole. Here are a few notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Methylindole | Methyl group at C5 | Exhibits different biological activity |

| 2-Ethylindole | Ethyl group at C2 | Altered solubility and reactivity |

| 3-Pentylindole | Pentyl group at C3 | Different electrophilic substitution patterns |

| Tryptophan | Amino acid with an indole structure | Essential amino acid with complex metabolism |

Each compound exhibits unique reactivity and biological properties due to variations in substituents and their positions on the indole ring.